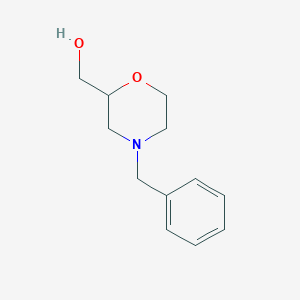

Carbazole-1-acetic acid

描述

Electrochemical Polymerization of Carbazole

The electrochemical polymerization of carbazole in acetic acid containing boron trifluoride diethyl etherate (BTDE) has been explored, resulting in high-quality polycarbazole films with notable electrical conductivity. This process, which occurs at a lower oxidation potential compared to traditional methods, yields polymers with good electrochemical behavior, thermal stability, and partial solubility in polar organic solvents. The polymerization is primarily at the 3,6-positions of the carbazole, and the resulting material exhibits promising blue-light emission properties .

Ruthenium-Catalyzed C-H Bond Acetoxylation

A ruthenium-catalyzed process has been developed for the regioselective acetoxylation of carbazole and indole frameworks. This method involves the cleavage of the C-H bond and the formation of a C-O bond, leading to diacetoxylated products. The process is efficient and can be applied to various substrates, including 9-(pyridin-2-yl)carbazoles and 1-aryl-7-azaindoles, using acetic acid and a silver salt oxidant .

Transition-Metal-Free Carbazole Synthesis

An innovative strategy for synthesizing carbazoles and triarylpyrroles under transition-metal-free conditions has been reported. This approach utilizes anilines and cyclohexanones or acetophenones, with KI/I2 promoting the formation of disubstituted 9-arylcarbazoles. The method also allows for the selective synthesis of 1,2,4-triarylpyrroles, demonstrating versatility and efficiency .

Synthesis of Carbazole Photoinitiator

The synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, a two-photon carbazole photoinitiator, has been achieved with moderate yield. The process involves benzoylation, acetylation, oximation, and esterification, with the phase transfer technique enhancing the reaction rate. The structure of the synthesized compound was confirmed through various spectroscopic methods .

Neuroprotective Effects of Carbazole Derivative

A novel methodology for preparing 1,3-dihydroxy-2-carboxycarbazole has been developed, starting from indole-3-acetic acid and Meldrum's acid. This carbazole derivative has shown potential neuroprotective effects, including inhibitory activity on Aβ aggregation and antioxidative properties, making it a candidate for Alzheimer's disease treatment .

Microwave-Assisted Synthesis of Carbazole Acids

A rapid one-pot synthesis of substituted carbazole-9-acetic and -propionic acids using microwave irradiation has been described. The process involves N-alkylation and hydrolysis without a catalyst, and the absorption and fluorescence spectroscopic characteristics of the compounds have been discussed .

Synthesis of Novel Carbazole Derivatives

The synthesis of novel 2-acetyl-1-hydroxycarbazoles has been achieved using trifluoroacetic acid and acetyl chloride. These compounds have been used as synthons for the synthesis of biogenetically possible 2-phenyl-4-oxopyrano[2,3-a]carbazoles and annelated carbazoles, demonstrating the versatility of carbazole derivatives in organic synthesis .

科学研究应用

Neuroprotective Effects

Carbazoles have diverse bioactivities, including neuroprotective activities. A study by Liu & Zhang (2015) developed a methodology for synthesizing 1,3-dihydroxy-2-carboxycarbazole, demonstrating its potential in inhibiting Aβ aggregation, antioxidative properties, and neuroprotective activities in Alzheimer's disease models (Liu & Zhang, 2015).

Microbial Transformation

Flavobacterium sp. OCM-1, isolated from oil-polluted soil, transforms carbazole to indole-3-acetic acid, as studied by Obata, Kawahara, & Sugiyama (1997). This process highlights carbazole's role in microbial production (Obata, Kawahara, & Sugiyama, 1997).

Synthesis and Isolation

Bonesi & Erra-Balsells (1997) explored the electrophilic aromatic substitution of carbazole, leading to the synthesis and isolation of various chlorocarbazoles. This process has implications for the creation of chemically modified carbazole derivatives (Bonesi & Erra-Balsells, 1997).

Organic Dyes for DSSCs

Carbazole-based organic dyes with D-π-A-π-A architecture are synthesized for Dye-Sensitized Solar Cells (DSSCs). Naik et al. (2017) report on the photovoltaic performance of these dyes, indicating carbazole's utility in renewable energy applications (Naik et al., 2017).

Microwave-Assisted Synthesis

Wenjian et al. (2000) describe a microwave-assisted method for preparing substituted carbazole-9-acetic/propionic acid, highlighting the efficiency of this approach in synthesizing carbazole derivatives (Wenjian et al., 2000).

Anti-Inflammatory Properties

Asselin et al. (1976) synthesized acidic cycloalkanoindoles including tetrahydrocarbazoles, demonstrating their potential in decreasing established adjuvant arthritis in rats, suggesting carbazole's relevance in anti-inflammatory research (Asselin et al., 1976).

Electropolymerization

The electropolymerization of carbazole in acetic acid containing boron trifluoride diethyl etherate was explored by Miao et al. (2008), indicating carbazole's role in the development of conducting polymers with potential electronic applications (Miao et al., 2008).

Spectrofluorimetry and Chromatography

De Silva et al. (1974) developed a spectrofluorimetric assay for determining carbazole in blood and urine, showcasing its analytical applications in biochemical research (de Silva et al., 1974).

Synthesis of Potential Antitumor Agents

Haider et al. (2014) synthesized b-fused carbazoles as potential antitumor agents, highlighting carbazole's significance in medicinal chemistry (Haider et al., 2014).

Ruthenium-Catalyzed Acetoxylation

Okada et al. (2016) reported on the ruthenium-catalyzed regioselective C-H bond acetoxylation on carbazole, underscoring its utility in organic synthesis (Okada et al., 2016).

Fluorescent Probes

Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives of carbazole for use as hydrogen bond-sensitive probes, demonstrating carbazole's application in fluorescence-based detection (Mitra et al., 2013).

Electrochromic Properties

Elkhidr et al. (2021) studied the electrochemical synthesis and electrochromic properties of poly(2-(9H-carbazol-9-yl)acetic acid), revealing its potential in smart window applications (Elkhidr et al., 2021).

安全和危害

未来方向

Carbazole and its derivatives have attracted considerable attention in recent years since they are very useful materials in the field of optoelectronics . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Therefore, future research directions may focus on further exploring their potential applications in optoelectronics and developing novel carbazole-derived materials with desired properties .

属性

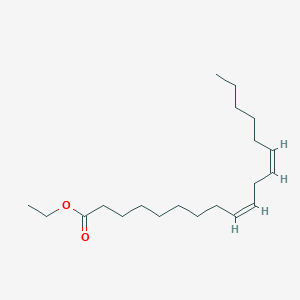

IUPAC Name |

2-(9H-carbazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-7,15H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYTORIICEPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156842 | |

| Record name | Carbazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbazole-1-acetic acid | |

CAS RN |

131023-43-3 | |

| Record name | Carbazole-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131023433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-carbazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)

![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)